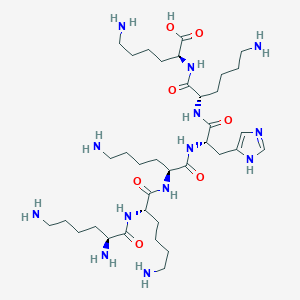
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes an amino group, a butyl chain, and a triazolium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with hydrazine and a suitable nitrating agent. The reaction is carried out in a solvent such as ethanol or water, and the temperature is maintained at around 50-70°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding nitro or oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolium salts.
Aplicaciones Científicas De Investigación
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the butyl and amino groups.
4-Amino-1,2,4-triazole: Similar structure but without the butyl chain.
1-Butyl-1,2,4-triazole: Similar structure but without the amino group.
Uniqueness
4-Amino-1-butyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is unique due to the presence of both the butyl chain and the amino group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
835901-59-2 |
|---|---|
Fórmula molecular |
C6H15N5O3 |
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
1-butyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;nitrate |
InChI |
InChI=1S/C6H14N4.NO3/c1-2-3-4-10-6-9(7)5-8-10;2-1(3)4/h5H,2-4,6-7H2,1H3;/q;-1/p+1 |
Clave InChI |
BRBWOZIYSYBZIX-UHFFFAOYSA-O |
SMILES canónico |
CCCC[NH+]1CN(C=N1)N.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)


![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)

![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
